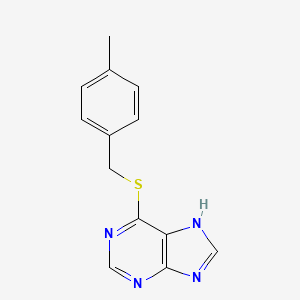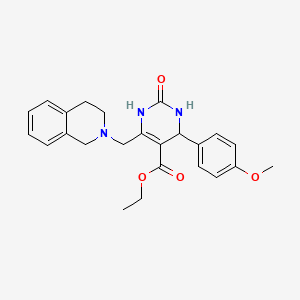
6-(p-tolylmethylsulfanyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-tolylmethylsulfanyl)-9H-purine is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound features a purine core with a p-tolylmethylsulfanyl substituent at the 6-position, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-tolylmethylsulfanyl)-9H-purine typically involves the introduction of the p-tolylmethylsulfanyl group to the purine core. One common method is through the nucleophilic substitution reaction where a suitable purine derivative reacts with p-tolylmethylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(p-tolylmethylsulfanyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the p-tolylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent group.
Substitution: The p-tolylmethylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-(p-tolylmethylsulfanyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(p-tolylmethylsulfanyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The p-tolylmethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(p-tolylmethylsulfanyl)purine
- 6-(m-tolylmethylsulfanyl)purine
- 6-(o-tolylmethylsulfanyl)purine
Uniqueness
6-(p-tolylmethylsulfanyl)-9H-purine is unique due to the specific positioning of the p-tolylmethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds. This unique structure may result in distinct pharmacological properties and applications.
Properties
CAS No. |
5069-72-7 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-9-2-4-10(5-3-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
YIYGATPLOFBSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~-cyclopentyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976919.png)
![3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B14976930.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide](/img/structure/B14976950.png)
![2-(4-Methoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B14976957.png)

![N-(4-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide](/img/structure/B14976972.png)
![6-(4-Hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14976980.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14976982.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14976985.png)
![3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14976987.png)
![methyl 2-{[(7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B14976995.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14976998.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14977009.png)
![methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B14977017.png)
